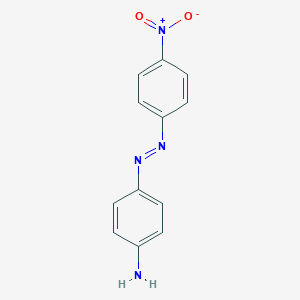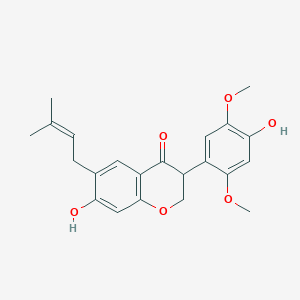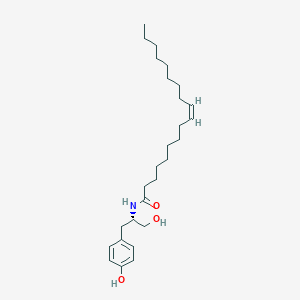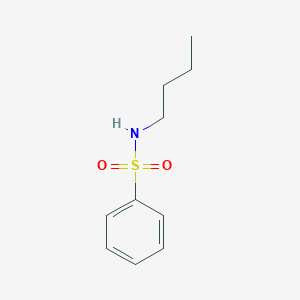
2-氟-3-碘-5-甲基吡啶
概述
描述
2-Fluoro-3-iodo-5-methylpyridine is a chemical compound with the empirical formula C6H5FIN . It has a molecular weight of 237.01 .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-iodo-5-methylpyridine is represented by the SMILES stringCc1cnc(F)c(I)c1 . This indicates that the compound has a pyridine ring with a methyl group (CH3) at the 5th position, a fluorine atom at the 2nd position, and an iodine atom at the 3rd position . Physical And Chemical Properties Analysis
2-Fluoro-3-iodo-5-methylpyridine is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学研究应用
新型化合物的合成
密切相关的化合物 2-氟-4-甲基吡啶已用于高效合成 10, 10-双[(2-氟-4-吡啶基)甲基]-9(10H)-蒽酮 (DMP 543),一种认知增强剂候选药物 (Pesti 等人,2000)。
电子和光谱研究
2-氟-4-碘-5-甲基吡啶的研究涉及几何优化、光谱调查和使用密度泛函理论的电子审查。这些研究重点关注分子内氢键和不同溶剂对化合物性质的影响 (Selvakumari 等人,2022)。
有机合成方法学的发展
用多元素取代的吡啶的合成和表征,包括脱卤氰化和微波辅助水解的过程,有助于推进有机合成的方法学 (Kieseritzky & Lindström, 2010)。
结构分析和化学反应
已经对涉及氟甲基吡啶衍生物的铃木偶联反应进行了研究,有助于理解化学反应和新型化合物的结构分析 (Manojkumar 等人,2013)。
有机化学中的卤素交换
对吡啶中的卤素交换的研究,包括氟甲基吡啶,增加了对有机化学中卤素取代反应的了解 (Schlosser & Cottet, 2002)。
用于医学影像的放射性化合物合成
开发氟-18 标记的氟吡啶,包括氟甲基吡啶衍生物,在医用影像技术中具有应用,例如正电子发射断层扫描 (Carroll 等人,2007)。
除草剂活性的研究
氟甲基吡啶衍生物已被合成并评估其除草活性,表明其在农业中的潜在应用 (Liu 等人,2005)。
探索吡啶异构化
对卤代吡啶异构化的研究,包括氟甲基吡啶,有助于理解在不同条件下有机化合物中的结构变化 (Schlosser & Bobbio, 2002)。
在受体结合研究中的应用
氟甲基吡啶衍生物已用于受体结合研究,为受体相互作用和药物开发提供了见解 (Li 等人,1999)。
卤素丰富中间体的合成
对卤素丰富中间体(如溴氯氟碘吡啶)合成的研究有助于开发用于药物化学的复杂化合物 (Wu 等人,2022)。
安全和危害
属性
IUPAC Name |
2-fluoro-3-iodo-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOOZLFFCNANTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437229 | |
| Record name | 2-Fluoro-3-iodo-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-iodo-5-methylpyridine | |
CAS RN |
153034-78-7 | |
| Record name | 2-Fluoro-3-iodo-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-FLUORO-3-IODO-5-METHYLPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2S,4R,8S,9S,11S,12R,13S)-12-Bromo-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B124932.png)



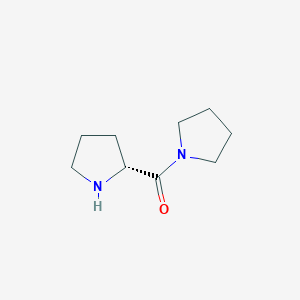
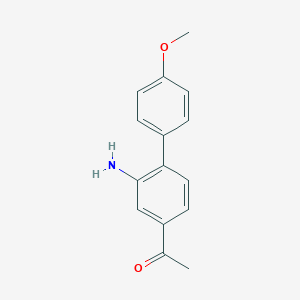

![1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone](/img/structure/B124948.png)
![2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal](/img/structure/B124949.png)

